molecular formula C21H23N3O4S2 B2440744 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 330677-05-9

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2440744
CAS RN: 330677-05-9
M. Wt: 445.55
InChI Key: OQTRNWLULIUOLG-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Drug Design

Compounds structurally related to N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide have been utilized in the synthesis of various heterocyclic compounds. For example, benzo[b]thiophen derivatives have been involved in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their versatility in drug design and development (Mohareb et al., 2004). Such reactions are fundamental in creating pharmacologically active molecules, indicating the potential of this compound in medicinal chemistry.

Anticancer Activity

The structural framework of benzo[b]thiophen derivatives allows for the synthesis of compounds with significant biological activities, including anticancer properties. Novel synthesis pathways leading to heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been explored, with many showing high inhibitory effects in in vitro antiproliferative activity tests (Shams et al., 2010). This suggests that this compound could be a precursor in developing new anticancer agents.

Antimicrobial and Anti-inflammatory Applications

Related research has demonstrated the antimicrobial and anti-inflammatory potential of benzothiazole derivatives, with some synthesized compounds exhibiting COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020). These findings highlight the possibility of using compounds like this compound in developing new treatments for infections and inflammation.

Organoselenium and Proton-Mediated Cyclization Reactions

Compounds with similar structural elements have been utilized in organoselenium- and proton-mediated cyclization reactions to synthesize 2-oxazolines and 2-thiazolines. Such chemical transformations are valuable in the synthesis of novel organic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Engman, 1991).

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-2-7-19-17(12-14)18(13-22)21(29-19)23-20(25)15-3-5-16(6-4-15)30(26,27)24-8-10-28-11-9-24/h3-6,14H,2,7-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTRNWLULIUOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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